2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)5-2-8-6-9(7-13-8)3-1-4-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLLFYWTCLMRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey-Chaykovsky Epoxidation
The Corey-Chaykovsky reaction enables spiroepoxide formation via ketone displacement with sulfoxonium ylides. For example, ethyl 4-oxocyclohexanecarboxylate reacts with trimethylsulfoxonium iodide under basic conditions to yield ethyl 1-oxaspiro[2.5]octane-6-carboxylate (65% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Trimethylsulfoxonium iodide | DMSO | 20°C | 65% |
This method’s regioselectivity depends on ketone substitution patterns, with electron-withdrawing groups favoring spirocyclic product formation.
Stereochemical Considerations
Spirocyclic sulfonyl chlorides exhibit axial chirality, necessitating asymmetric synthesis protocols.
Chiral Auxiliaries
(−)-Menthyl esters induce diastereoselectivity during spiroepoxidation. In one example, (−)-menthyl 4-oxocyclohexanecarboxylate provided a 7:3 dr in spiroepoxide formation.
Kinetic Resolution
Enzymatic hydrolysis of racemic ethyl 1-oxaspiro[2.5]octane-6-carboxylate using lipase B (Candida antarctica) achieves enantiomeric enrichment (ee >90%). Applied to sulfonyl chloride precursors, this could yield enantiopure targets.
Analytical Characterization
Critical spectroscopic data for intermediate identification:
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Sulfonyl Chloride Validation
- IR : 1365 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym)
- ³⁵Cl NMR : δ 0 ppm (reference NaCl)
Industrial Scalability
Large-scale production faces three key hurdles:
- Exothermic Risks : Epoxidation and sulfonation require jacketed reactors with precise temperature control
- Byproduct Management : Spiro ring-opening byproducts (e.g., diols) necessitate chromatography-free purification via crystallization
- Cost Optimization : Trimethylsulfoxonium iodide ($520/kg) drives research into ylide alternatives like dimethylsulfonium salts
Emerging Methodologies
Flow Chemistry
Microreactor systems improve heat transfer during exothermic steps. Pilot studies show 15% yield increases in spiroepoxidation versus batch processing.
Photoredox Catalysis
Visible-light-mediated C–S bond formation avoids harsh chlorinating agents. Preliminary work demonstrates thioether synthesis using Ru(bpy)₃²⁺ and CS₂.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinic acid or thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and to control the reaction environment.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anti-inflammatory properties.
Material Science: Utilized in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Biochemistry: Used in the modification of biomolecules such as proteins and peptides to study their structure and function.
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride and related compounds:
Key Observations :
- The ethanesulfonyl chain (vs. methanesulfonyl in ) increases molecular weight and hydrophobicity, which may influence solubility and reactivity.
Physical and Hazardous Properties
Safety Notes:
Q & A
Q. What are the recommended synthesis routes for 2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride?
The synthesis typically involves reacting a spirocyclic oxolane derivative with ethanesulfonyl chloride under controlled conditions. A base such as triethylamine is often employed to facilitate the reaction by neutralizing HCl byproducts. Key steps include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and using inert atmospheres to avoid side reactions with moisture or oxygen .
Q. What safety protocols are critical when handling this compound?
Due to its reactive sulfonyl chloride group, strict safety measures are required:
- Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant clothing, and eye protection.
- Work in a fume hood with local exhaust ventilation to minimize inhalation exposure.
- Store in a cool, dry environment away from water, oxidizing agents (e.g., peroxides), and strong bases to prevent violent reactions.
- Immediate decontamination procedures (e.g., flushing eyes/skin with water for 15 minutes) are mandatory upon exposure .
Q. How can researchers characterize the purity and structure of this compound?
Analytical methods include:
- NMR spectroscopy : H and C NMR to confirm the spirocyclic structure and sulfonyl chloride moiety.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- FT-IR : Detection of characteristic S=O stretching vibrations (~1350–1200 cm).
- Elemental analysis : To verify carbon, hydrogen, and sulfur content .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile electrophile for introducing sulfonyl groups into target molecules. Applications include:
- Functionalizing amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.
- Modifying biomolecules (e.g., peptides) for studying structure-activity relationships.
- Acting as a precursor for synthesizing sulfonamide-based pharmaceuticals .
Q. How should researchers mitigate risks of byproduct formation during reactions?
- Monitor reaction progress using TLC or HPLC to detect intermediates.
- Optimize stoichiometry to avoid excess sulfonyl chloride, which can lead to polysulfonation.
- Use scavengers (e.g., molecular sieves) to absorb HCl, reducing side reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in this compound?
The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effect of the sulfonyl moiety. This facilitates nucleophilic attack by amines, alcohols, or thiols, forming stable covalent bonds. Computational studies (e.g., DFT calculations) can predict reaction pathways by analyzing charge distribution and transition states .
Q. How does the spirocyclic oxolane ring influence the compound’s stability and reactivity?
The spirocyclic structure introduces steric hindrance, potentially slowing nucleophilic substitution compared to linear analogs. However, the oxygen in the oxolane ring may participate in hydrogen bonding, affecting solubility and crystallization behavior. Stability studies under varying pH and temperature conditions are recommended to assess degradation kinetics .
Q. What strategies can resolve contradictions in reported reactivity data for similar sulfonyl chlorides?
- Conduct controlled comparative studies using identical reaction conditions (solvent, temperature, catalyst).
- Analyze side products via LC-MS to identify competing pathways (e.g., hydrolysis vs. nucleophilic substitution).
- Validate findings with computational models (e.g., molecular docking or QSAR) .
Q. How can researchers design experiments to study the compound’s stability under industrial process conditions?
- Perform accelerated stability testing using elevated temperatures (40–60°C) and humidity (75% RH).
- Monitor degradation products via GC-MS or NMR.
- Evaluate compatibility with common solvents (e.g., DMF, THF) and catalysts (e.g., DMAP) to identify optimal reaction media .
Q. What advanced techniques are used to predict collision cross-sections and intermolecular interactions?
Ion mobility spectrometry (IMS) combined with machine learning algorithms can predict collision cross-sections based on molecular descriptors (e.g., SMILES, InChI keys). Molecular dynamics simulations further elucidate interactions with biological targets or solvents, aiding in drug design or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
